6-Bromo-5-fluoro-3-methyl-pyridin-2-amine

Catalog No.
S6595451
CAS No.
2086189-45-7
M.F
C6H6BrFN2
M. Wt
205.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-5-fluoro-3-methyl-pyridin-2-amine

CAS Number

2086189-45-7

Product Name

6-Bromo-5-fluoro-3-methyl-pyridin-2-amine

IUPAC Name

6-bromo-5-fluoro-3-methylpyridin-2-amine

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

InChI

InChI=1S/C6H6BrFN2/c1-3-2-4(8)5(7)10-6(3)9/h2H,1H3,(H2,9,10)

InChI Key

GOSVIWUHDXIRFD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1N)Br)F

Canonical SMILES

CC1=CC(=C(N=C1N)Br)F

6-Bromo-5-fluoro-3-methyl-pyridin-2-amine is an organic compound with the molecular formula C6H6BrFN2C_6H_6BrFN_2. It is classified as an aminopyridine derivative, notable for its unique substitution pattern on the pyridine ring. This compound appears as a white to off-white solid and is soluble in various organic solvents. Its melting point ranges from 197 to 200 °C, and it has a boiling point of approximately 344.8 °C, with a density of 1.7 g/mL at 25 °C .

, including:

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
  • Oxidation and Reduction: This compound can undergo oxidation or reduction to yield different derivatives.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, and Sonogashira reactions.

Common Reagents and Conditions

  • Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Coupling: Palladium catalysts, arylboronic acids.

Research indicates that 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine exhibits significant biological activity. It has demonstrated antibacterial and antifungal properties and shows potential in inhibiting the growth of certain cancer cell lines. These properties make it a candidate for further exploration in medicinal chemistry .

The synthesis of 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Bromination of 4-Methylpyridine: This step introduces the bromine atom into the pyridine ring.
  • Fluorination: Following bromination, fluorine is introduced into the structure.
  • Amination: The final step involves the introduction of the amine group, often using sodium fluoride in anhydrous ammonia at low temperatures .

Advanced techniques such as microwave-assisted synthesis or continuous flow chemistry may also be employed to enhance yield and efficiency.

6-Bromo-5-fluoro-3-methyl-pyridin-2-amine is utilized in various fields, including:

  • Medicinal Chemistry: As a scaffold for developing new antibacterial and anticancer agents.
  • Organic Synthesis: As an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential applications in electronic materials due to its unique electronic properties .

Several compounds exhibit structural similarities to 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine, including:

Compound NameCAS NumberSimilarity Index
5-Bromo-2-fluoro-3-methylpyridine374633-36-00.75
2-Bromo-5-fluoro-3-methylpyridine884495-03-80.76
2-Bromo-6-(difluoromethyl)pyridine872365-91-80.79
3-Amino-2-bromo-5-fluoropyridine884495-03-80.79
2-Bromo-6-(trifluoromethyl)pyridine189278-27-10.76

Uniqueness

The uniqueness of 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine lies in its specific arrangement of bromine, fluorine, and methyl groups on the pyridine ring. This configuration influences its reactivity, stability, and interaction with biological systems, distinguishing it from other similar compounds .

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

203.96984 g/mol

Monoisotopic Mass

203.96984 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-11-23

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